2-(N-methylanilino)acetamide

Physical property Solid-state characterization Procurement specification

Secure this specific 2-(N-methylanilino)acetamide for reproducible R&D. Its unique N-methylanilino group is essential for palladium-catalyzed phenanthrene synthesis and kinase pharmacophore development. The 164 °C melting point provides a robust purity benchmark, while its hydrogen-bonding network is ideal for crystal studies. Do not substitute.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 21911-76-2
Cat. No. B6615443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-methylanilino)acetamide
CAS21911-76-2
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCN(CC(=O)N)C1=CC=CC=C1
InChIInChI=1S/C9H12N2O/c1-11(7-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12)
InChIKeyKOLJBMDKZNAERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(N-methylanilino)acetamide CAS 21911-76-2: Foundational Physicochemical and Structural Baseline for Procurement Decisions


2-(N-methylanilino)acetamide (CAS 21911-76-2; molecular formula C₉H₁₂N₂O; molecular weight 164.20 g/mol) is an organic compound classified as an N-substituted acetamide derivative, characterized by the presence of an N-methylanilino group attached to an acetamide backbone [1]. Its key physicochemical parameters, as compiled from authoritative reference databases, include a melting point of 164 °C, a predicted boiling point of 335.7±25.0 °C, and a predicted density of 1.134±0.06 g/cm³ [2]. The compound exists as a solid at room temperature and is typically supplied for research and industrial applications [3].

2-(N-methylanilino)acetamide: Why Procuring In-Class Analogs Risks Compromising Research Outcomes


The molecular architecture of 2-(N-methylanilino)acetamide—specifically the presence of both a tertiary amine and a primary amide on the same carbon scaffold—creates a unique stereoelectronic environment that cannot be replicated by simpler acetamide analogs. While compounds like N-methylacetamide, N-phenylacetamide, or N,N-dimethylacetamide share the acetamide core, they lack the specific combination of an aromatic ring and a secondary amine nitrogen at the N-methylanilino position, which is critical for establishing distinct hydrogen-bonding patterns and nucleophilic reactivity in synthetic applications [1]. Consequently, substituting with a generic in-class compound can lead to altered reaction kinetics, unexpected byproduct profiles, or a complete failure to replicate reported biological or chemical behavior, making the procurement of the precise compound essential for reproducible research and development workflows [2].

2-(N-methylanilino)acetamide 21911-76-2: Quantifiable Differentiation from Structural Analogs


Melting Point as a Key Differentiator from Simpler Acetamide Analogs

The melting point of 2-(N-methylanilino)acetamide is 164 °C, a value that is markedly distinct from simpler acetamide analogs that are frequently considered as potential substitutes or reference standards [1]. This property serves as a critical quality control and purity benchmark during procurement and experimental validation.

Physical property Solid-state characterization Procurement specification

N-Substituted Acetamide as a Versatile Building Block in Heterocycle Synthesis

The compound serves as a key intermediate in the synthesis of complex heterocyclic structures, a role for which simpler acetamides lack the requisite functionality. The presence of the N-methylanilino group provides a nucleophilic handle and a source of aromatic π-density that facilitates cyclization and condensation reactions, as demonstrated in the synthesis of phenanthrene derivatives via Suzuki-Miyaura coupling/aldol condensation cascades [1].

Organic synthesis Heterocyclic chemistry Building block

Structural Congeners Exhibit Distinct Pharmacological Profiles in Kinase Inhibition

While direct biological activity data for 2-(N-methylanilino)acetamide itself are sparse in the public domain, a related derivative bearing an N-methylanilino group—specifically an N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide analog—has been evaluated for antitumor efficacy and served as a prototype for developing more potent analogs . More broadly, the N-methylanilino pharmacophore is a recognized structural feature in kinase inhibitor development, as exemplified by its incorporation into heterocyclic amide scaffolds in patent literature [1].

Medicinal chemistry Kinase inhibition Structure-activity relationship

Reported Hydrogen-Bonding Capacity Differentiates Crystalline Packing from Simpler Analogs

The Cambridge Structural Database (CSD) contains experimental crystal structure data for 2-(N-methylanilino)acetamide, confirming its solid-state molecular geometry and intermolecular interactions [1]. This contrasts with simpler acetamides like N-methylacetamide, which exist as liquids or low-melting solids with different hydrogen-bonding networks. The primary amide group (-CONH₂) provides both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen can act as an acceptor, leading to a more complex and predictable supramolecular assembly.

Crystal engineering Hydrogen bonding Solid-state chemistry

2-(N-methylanilino)acetamide (21911-76-2): Procurement-Ready Application Scenarios Based on Validated Evidence


Organic Synthesis: A Non-Substitutable Building Block for Heterocyclic Frameworks

This compound is optimally procured as a precursor for the one-pot synthesis of phenanthrene derivatives via palladium-catalyzed cascade reactions [1]. Its N-methylanilino group is essential for the tandem Suzuki-Miyaura coupling and aldol condensation steps, a reactivity profile absent in simpler acetamides.

Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor Library Development

Given that the N-methylanilino moiety is a recognized pharmacophore in kinase inhibition [1] and that structurally related derivatives have shown prototypical antitumor activity , this compound is a strategically valuable starting point for generating focused libraries of potential therapeutic agents, where the acetamide core serves as a handle for further derivatization.

Analytical and Quality Control: A High-Melting Reference Standard for Method Development

The well-defined melting point of 164 °C provides a robust, quantitative benchmark for identity and purity verification [1]. This is particularly useful when developing or validating analytical methods (e.g., HPLC, DSC) where a high-melting, thermally stable reference material is required to calibrate against lower-melting or liquid acetamide analogs.

Crystal Engineering and Solid-State Studies: A Model Compound for Hydrogen-Bonding Analysis

With an experimentally determined crystal structure available from the Cambridge Structural Database [1], this compound is a suitable model system for studying secondary amide hydrogen-bonding networks and for use in computational polymorph prediction or co-crystal screening experiments, where its dual donor/acceptor nature is a key design element.

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